5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine
Description
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)6-2-1-5-7(14-6)4(12)3-13-5/h1-3,13H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCSBNNFOZQMLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine typically involves the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions . The reaction conditions often include the use of vinylstannane and monothioacetic acids, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave reactors and sealed ampoules has been reported to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like organolithium compounds .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyrrolo[3,2-b]pyridine derivatives, while substitution reactions can produce various substituted pyrrolo[3,2-b]pyridines .
Scientific Research Applications
5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to its biological effects . The compound’s unique structure allows it to modulate various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Structural and Substituent Variations
Key Observations
Trifluoromethyl Group Impact: The -CF₃ group in this compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine ). This group is critical in agrochemicals (e.g., GS-1222 in ) and kinase inhibitors .
Positional Effects: Substitution at position 5 (e.g., -CF₃, -Cl, or aryl groups) influences electronic properties and binding affinity.
Heterocycle Variations :
- Pyrazole-containing analogs (e.g., ) exhibit distinct pharmacokinetic profiles compared to pyrrolopyridine derivatives. The pyrrolo[3,2-b]pyridine core may offer superior π-stacking interactions in biological systems.
Safety and Handling :
- Brominated analogs (e.g., 5-bromo-1H-pyrrolo[3,4-b]pyridin-3-amine ) require stringent safety protocols due to reactivity, whereas -CF₃ substitution may reduce toxicity .
Biological Activity
5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine is a heterocyclic compound characterized by the presence of both pyrrole and pyridine rings, along with a trifluoromethyl group. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The compound can be synthesized through various methods, including the reaction of 5-chloro-2,3,6-trifluoropyridine with suitable reagents under controlled conditions. The trifluoromethyl group enhances its chemical properties, influencing its solubility and reactivity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating effective inhibition.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.12 µg/mL |
| Escherichia coli | 10 µg/mL |
These findings suggest that this compound may serve as a lead structure for developing new antibacterial agents, especially against resistant strains.
Antiparasitic Activity
In vitro studies have shown that derivatives of this compound possess antiparasitic properties. For example, analogs containing the trifluoromethyl group have been shown to enhance potency against parasites with EC50 values significantly lower than those of non-fluorinated analogs.
| Compound | EC50 (µM) |
|---|---|
| Non-fluorinated analog | 0.577 |
| Trifluoromethyl derivative | 0.010 |
This highlights the importance of the trifluoromethyl group in enhancing biological activity.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The trifluoromethyl group increases binding affinity to certain enzymes and receptors, facilitating its action as an antimicrobial and antiparasitic agent. The mechanism involves disruption of cellular processes in target organisms, leading to their inhibition or death.
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of various pyrrole derivatives, including this compound. The results indicated that compounds with the trifluoromethyl substitution exhibited superior activity compared to their unsubstituted counterparts.
- Antiparasitic Screening : High-throughput screening against a library of compounds revealed that derivatives of this compound showed promising results against Mycobacterium tuberculosis, with some exhibiting MIC values as low as 5 µM.
Research Applications
The versatility of this compound extends beyond antibacterial and antiparasitic activities. It is being explored for potential applications in:
- Cancer Therapy : Preliminary studies suggest anticancer properties through mechanisms involving apoptosis induction in cancer cells.
- Agrochemicals : Its unique chemical structure makes it a candidate for developing new agrochemicals with enhanced efficacy against pests.
Q & A
Q. Key parameters :
- Temperature : Optimal yields (70–85%) are achieved at 80–100°C for cyclization steps .
- Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates for substitution .
- Catalyst loading : Pd(OAc)₂ at 5 mol% balances cost and efficiency .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR spectroscopy :
- HPLC-MS : Reverse-phase C18 columns with ESI-MS detect [M+H]⁺ at m/z 201.15, ensuring purity (>95%) .
- X-ray crystallography : Resolves structural ambiguities in regiochemistry (e.g., pyrrolo[3,2-b] vs. [2,3-b] isomers) .
Basic: What are the dominant biological applications of this compound in current research?
Methodological Answer:
| Application | Key Findings | Reference |
|---|---|---|
| Kinase inhibition | IC₅₀ = 0.2–1.8 µM against JAK2 and EGFR kinases due to CF₃-enhanced binding . | |
| Neuropharmacology | Crosses blood-brain barrier (logP = 2.1) with antidepressant activity in murine models . | |
| Agrochemicals | Inhibits fungal CYP51 (EC₅₀ = 5 µM) with reduced environmental persistence . |
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound for kinase inhibition?
Methodological Answer:
- Core modifications : Replacing pyrrolopyridine with indole reduces potency (ΔIC₅₀ = 10-fold), emphasizing the role of nitrogen positioning .
- Substituent effects :
- CF₃ group : Enhances hydrophobic interactions in kinase ATP pockets (ΔG = -3.2 kcal/mol) .
- Amine position : Moving the -NH₂ to C5 (vs. C3) decreases selectivity due to steric clashes .
- Computational docking : Use Schrödinger Suite or AutoDock to model binding to JAK2 (PDB: 4HVP) and validate with SPR assays .
Advanced: What computational strategies are effective in predicting and optimizing reaction pathways for novel derivatives?
Methodological Answer:
- Quantum chemical calculations :
- *DFT (B3LYP/6-31G)**: Models transition states for cyclization steps (ΔE‡ = 25–30 kcal/mol) .
- Reaction path screening : ICReDD’s AI-driven platform identifies optimal Pd-catalyzed coupling conditions (e.g., solvent: THF, base: K₂CO₃) .
- Machine learning : Train models on Reaxys data to predict yields (>80% accuracy) for trifluoromethylation reactions .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Assay standardization :
- Use identical cell lines (e.g., HepG2 for cytotoxicity) and normalize to positive controls (e.g., doxorubicin) .
- Validate conflicting neuropharmacology data via in vivo microdialysis (e.g., serotonin levels in rat brains) .
- Structural verification : Confirm batch purity via 2D-NMR (HSQC, HMBC) to rule out isomer contamination .
Advanced: What methodologies address low yields in large-scale trifluoromethylation reactions?
Methodological Answer:
- Flow chemistry : Continuous reactors improve heat transfer for exothermic CF₃ insertion (yield increase: 60% → 85%) .
- Catalyst recycling : Immobilize Pd nanoparticles on SiO₂ to reduce metal leaching (5 cycles with <5% yield drop) .
- Solvent optimization : Switch from DMF to cyclopentyl methyl ether (CPME) for greener processing and easier isolation .
Advanced: How can isotopic labeling (e.g., ¹⁵N, ¹⁹F) aid in mechanistic studies of this compound?
Methodological Answer:
- ¹⁵N labeling : Tracks amine group participation in hydrogen bonding via solid-state NMR (e.g., binding to kinase His-828) .
- ¹⁹F NMR kinetics : Monitors CF₃ group stability under acidic conditions (t₁/₂ = 12 h at pH 2) .
Advanced: What strategies mitigate degradation during long-term storage of this compound?
Methodological Answer:
- Storage conditions :
- Stabilizers : Add 1% BHT (butylated hydroxytoluene) to prevent oxidative decomposition .
Advanced: How do solvent effects influence regioselectivity in substitution reactions of this compound?
Methodological Answer:
- Polar aprotic solvents (DMF, DMSO) : Favor SNAr at C7 (95% selectivity) due to stabilized transition states .
- Protic solvents (MeOH, EtOH) : Promote C5 substitution (60% yield) via hydrogen bonding with -NH₂ .
- Computational validation : COSMO-RS simulations predict solvent polarity effects on charge distribution (e.g., Fukui indices) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
